
2-(4-Methoxyphenyl)-2-methylpropanoic acid
Descripción general
Descripción
“2-(4-Methoxyphenyl)-2-methylpropanoic acid” is a compound that is not widely described in the literature. However, it seems to be related to “4-Methoxyphenylacetic acid”, which is a known compound with the linear formula CH3OC6H4CH2CO2H1. It’s also related to “2-(4-Methoxyphenyl)acetic acid”, a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls23.
Synthesis Analysis
The synthesis of “2-(4-Methoxyphenyl)-2-methylpropanoic acid” is not explicitly described in the literature. However, related compounds have been synthesized through various methods. For instance, “4-Methoxyphenylacetic acid” can be used to prepare “methyl 4-methoxyphenylacetate” by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst1.Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-2-methylpropanoic acid” is not directly available. However, related compounds such as “2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-” have been analyzed4.Chemical Reactions Analysis
Specific chemical reactions involving “2-(4-Methoxyphenyl)-2-methylpropanoic acid” are not detailed in the literature. However, “4-Methoxyphenylacetic acid” can react with substituted benzaldehydes via Perkin reaction1.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-2-methylpropanoic acid” are not directly available. However, “4-Methoxyphenylacetic acid” has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C1.Aplicaciones Científicas De Investigación
Pharmacological Properties and Biological Effects
The compound 4′-geranyloxyferulic acid (GOFA), which structurally relates to 2-(4-Methoxyphenyl)-2-methylpropanoic acid, has displayed valuable potential as an anti-inflammatory and anti-tumor agent. Specifically, it has shown to be an effective dietary feeding colon cancer chemopreventive agent in vivo. This includes its administration in various forms such as a prodrug linked to dipeptides, an inclusion complex in cyclodextrins, or coupled with known anti-inflammatory agents, all of which have recorded a protective effect on colon cancer growth and development. Moreover, the natural occurrence of this compound in widely consumed edible fruits and vegetables like citrus fruits has been noted, indicating its relevance in dietary considerations (Epifano et al., 2015).
Antitumorigenic and Antiangiogenic Effects
2-methoxyestradiol, a compound with a structural resemblance to 2-(4-Methoxyphenyl)-2-methylpropanoic acid, has exhibited significant antitumorigenic and antiangiogenic effects both in vitro and in vivo. The molecular mechanism behind these effects is not fully understood, but it's speculated that they may be mediated by a specific intracellular effector or receptor that is refractory to the parent hormone, estradiol. This compound's endogenous formation, including its precursor 2-hydroxyestradiol, is suggested to have a protective effect against estrogen-induced cancers in target organs, which highlights its potential for therapeutic applications (Zhu & Conney, 1998).
Environmental Presence and Toxicology
Research has been conducted on the environmental presence and toxicological aspects of similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D). This herbicide, used worldwide, has prompted studies focusing on its toxicity and mutagenicity due to its direct or indirect reach into natural environments. Such studies have utilized quantitative methods to visualize and summarize the development in this field, noting the USA, Canada, and China as the most active contributors in this research area. The studies have been geared towards understanding the occupational risks, neurotoxicity, and resistance or tolerance to herbicides, especially concerning non-target species and molecular biology aspects (Zuanazzi et al., 2020).
Sorption Characteristics
The sorption behavior of similar phenoxy herbicides like 2,4-D to soil, organic matter, and minerals has been extensively reviewed. A large dataset comprising soil–water distribution coefficients (Kd) was compiled, offering insights into the sorption mechanisms of these herbicides. The review suggests that sorption of 2,4-D can be rationalized based on specific soil parameters and the sorption coefficients for well-defined sorbent materials. This information is crucial for understanding the environmental behavior and mitigation strategies of these compounds (Werner et al., 2012).
Safety And Hazards
The safety and hazards of “2-(4-Methoxyphenyl)-2-methylpropanoic acid” are not directly available. However, “4-Methoxyphenylacetic acid” is classified as an eye irritant and should be handled with personal protective equipment6.
Direcciones Futuras
The future directions of “2-(4-Methoxyphenyl)-2-methylpropanoic acid” are not directly available. However, related compounds like quinolinyl-pyrazoles have been synthesized and screened for their efficacy against typical drugs in the market7. This suggests that “2-(4-Methoxyphenyl)-2-methylpropanoic acid” could potentially be used in similar applications.
Please note that the information provided is based on the closest related compounds available in the literature, as specific information on “2-(4-Methoxyphenyl)-2-methylpropanoic acid” is not widely available. For more accurate information, further research and experimental data would be needed.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJSVQFIOUFWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292821 | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylpropanoic acid | |
CAS RN |
2955-46-6 | |
| Record name | 2955-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2955-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



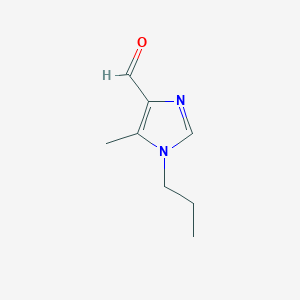



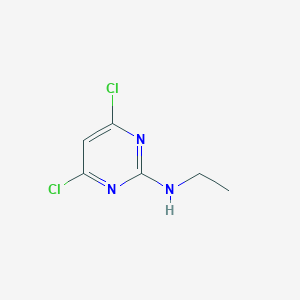



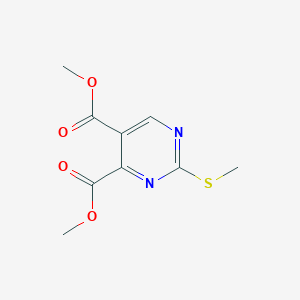
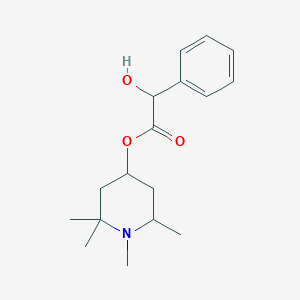

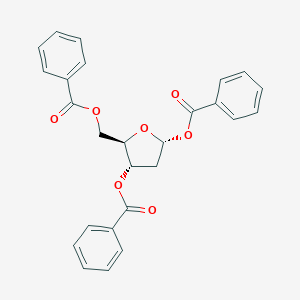
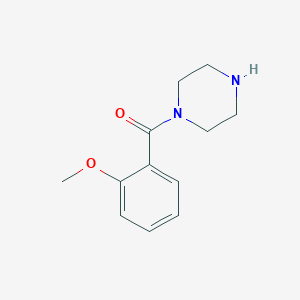
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)